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Compound of Interest

Compound Name: Cl-PEG4-acid

Cat. No.: B8178851

An In-depth Technical Guide on the Chemical Properties and Stability of CI-PEG4-acid

For researchers, scientists, and drug development professionals, hetero-bifunctional linkers are
critical tools for the synthesis of complex bioconjugates, including antibody-drug conjugates
(ADCs) and Proteolysis Targeting Chimeras (PROTACSs). CI-PEG4-acid is one such linker,
featuring a terminal chloro group and a carboxylic acid, separated by a hydrophilic four-unit
polyethylene glycol (PEG) spacer. This guide provides a comprehensive overview of its
chemical properties, stability, and core applications in bioconjugation.

Core Chemical and Physical Properties

CIl-PEG4-acid, systematically named 14-chloro-3,6,9,12-tetraoxatetradecanoic acid, is a
versatile linker molecule.[1] The presence of two distinct functional groups allows for sequential
and controlled conjugation strategies. The PEG4 spacer not only enhances aqueous solubility
but also provides a flexible chain of a defined length to optimally position the conjugated
molecules.[2]
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Property Data Reference(s)
CAS Number 158553-98-1 [1]

Chemical Formula C10H19ClOse [1]

Molecular Weight 270.71 g/mol [1]

Exact Mass 270.0900

14-chloro-3,6,9,12-

tetraoxatetradecanoic acid

IUPAC Name

Cl-PEG4-acid, 14-Chloro-
Synonyms 3,6,9,12-tetraoxatetradecanoic
acid, CI-PEG4-CH2COOH

Purity Typically >98%

Shipped under ambient
Shipping Condition temperature as a non-

hazardous chemical.

Short-term (days to weeks): O -
- 4°C, dry and dark. Long-term
Storage Conditions
(months to years): -20°C, dry

and dark.

Chemical Reactivity and Applications

The utility of CI-PEG4-acid stems from its two distinct reactive termini: the carboxylic acid and
the alkyl chloride. This dual functionality allows it to act as a bridge, covalently linking two
different molecules.

o Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated to react with
primary amine groups. This is commonly achieved using carbodiimide chemistry, such as
with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-
hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more stable active
ester. This active ester then readily reacts with primary amines on proteins, peptides, or
other molecules to form a stable amide bond.
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» Chloride Reactivity: The terminal chlorine atom serves as a leaving group in nucleophilic

substitution reactions. It can react with nucleophiles such as thiols, although it is less

reactive than other haloacetamides. This end of the linker provides an alternative conjugation

handle for molecules where amine or other functionalities are not available or need to be

preserved.

The diagram below illustrates the primary reaction pathways for CI-PEG4-acid.

CIl-PEG4-acid Structure
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Diagram 1: Reactivity of CI-PEG4-acid.

Stability and Degradation

The stability of CI-PEG4-acid is crucial for its effective use in multi-step synthesis and for the

long-term stability of the resulting conjugate.
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Storage and Handling: For short-term storage, the compound should be kept at 0-4°C, while
long-term storage requires temperatures of -20°C. It is important to keep the compound dry
and protected from light. The product is generally stable for several weeks during standard
shipping conditions at ambient temperature.

Chemical Stability: The molecule's stability is largely governed by the polyethylene glycol chain
and the terminal functional groups.

o PEG Chain Stability: Polyether compounds like PEG can be susceptible to auto-oxidation,
especially in the presence of metal ions and oxygen. This degradation can lead to the
formation of impurities such as formaldehyde and formic acid. The formation of N-formyl
impurities has been noted in active drug ingredients that contain primary or secondary
amines when formulated with PEG. Therefore, avoiding conditions that promote oxidation is
crucial for maintaining the integrity of the linker.

e Functional Group Stability: The terminal carboxylic acid and chloride are generally stable
under recommended storage conditions. However, the reactivity of these groups means they
can be sensitive to pH. Strongly acidic or basic conditions should be avoided during storage
and handling to prevent unwanted hydrolysis or reactions, particularly if other sensitive
molecules are present. The stability of similar PEG linkers is generally highest at a neutral to
slightly basic pH (pH 6-9).

The following diagram outlines a potential oxidative degradation pathway for the PEG
component of the molecule.
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Diagram 2: Potential oxidative degradation of the PEG chain.

Experimental Protocols

Reproducible results in bioconjugation depend on well-defined experimental protocols. The
following are representative methods for the use and analysis of CI-PEG4-acid.

Protocol 1: Conjugation of CI-PEG4-acid to a Primary
Amine

This protocol details the activation of the carboxylic acid moiety and its subsequent reaction

with an amine-containing molecule (e.g., a protein or peptide).

Materials:
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¢ CI-PEG4-acid

¢ Amine-containing molecule (e.g., antibody in PBS)

 Activation Buffer: MES buffer (pH 6.0)

o Conjugation Buffer: PBS (pH 7.4)

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS)

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

e Quenching solution (e.g., 1 M Tris-HCI, pH 8.0)

 Purification system (e.g., size-exclusion chromatography)

Procedure:

o Reagent Preparation: Prepare a fresh stock solution of CI-PEG4-acid (e.g., 100 mM) in
anhydrous DMF or DMSO. Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS
(e.g., 200 mM) in the Activation Buffer.

e Activation of Carboxylic Acid: In a microcentrifuge tube, mix CI-PEG4-acid with EDC and
NHS in Activation Buffer. A typical molar ratio is 1:2:2 (Acid:EDC:NHS). Incubate at room
temperature for 15-30 minutes to form the NHS ester.

o Conjugation: Add the activated CI-PEG4-acid solution to the amine-containing molecule in
the Conjugation Buffer. The molar ratio of the linker to the target molecule will need to be
optimized for the specific application.

 Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C
with gentle mixing.

e Quenching: Stop the reaction by adding the quenching solution to consume any unreacted
NHS ester. Incubate for 15-30 minutes.
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 Purification: Remove excess linker and byproducts by purifying the conjugate using an
appropriate method, such as size-exclusion chromatography or dialysis.

The workflow for this protocol is visualized below.
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Diagram 3: Experimental workflow for amine conjugation.
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Protocol 2: Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of CI-PEG4-acid in aqueous
solutions under different conditions.

Materials:

o CI-PEG4-acid

e Anhydrous DMSO

e Aqueous buffers of desired pH (e.g., pH 5.0, 7.4, 8.5)
o Reverse-Phase HPLC (RP-HPLC) with a C18 column
e UV Detector or Charged Aerosol Detector (CAD)

» Mobile Phase A: 0.1% TFA in Water

» Mobile Phase B: 0.1% TFA in Acetonitrile

e Thermostated incubator

Procedure:

e Stock Solution: Prepare a 10 mM stock solution of CI-PEG4-acid in anhydrous DMSO.

o Working Solutions: Dilute the stock solution into the different aqueous buffers to a final
concentration of 1 mM.

o Time Zero (T=0) Sample: Immediately inject an aliquot of each working solution into the
HPLC to establish the initial peak area.

 Incubation: Incubate the remaining working solutions at the desired temperatures (e.g., 4°C,
25°C, 37°C).

o Time-Point Analysis: At various time points (e.g., 1, 6, 24, 48 hours), inject aliquots from each
incubated solution into the HPLC.
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» Data Analysis: Monitor the degradation of CI-PEG4-acid by observing the decrease in the
main peak area and the appearance of new peaks corresponding to degradation products.
Calculate the percentage of remaining CI-PEG4-acid at each time point relative to the T=0
sample.

Note on Detection: Since the PEG component lacks a strong UV chromophore, detection can
be challenging. While the carboxylic acid provides some UV absorbance, a universal detector
like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would provide more
sensitive and accurate quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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